molecular formula C24H22FN5O3S B11253015 4-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

4-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11253015
M. Wt: 479.5 g/mol
InChI Key: RQAGNLJSYJUMMH-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C19H17FN2O5S2. This compound is known for its unique chemical structure, which includes a fluorine atom, a methoxy group, and a sulfonamide group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the coupling of the resulting intermediate with 4-amino-6-methylpyrimidine-2-amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H22FN5O3S

Molecular Weight

479.5 g/mol

IUPAC Name

4-fluoro-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H22FN5O3S/c1-16-15-23(27-18-9-11-21(33-2)12-10-18)29-24(26-16)28-19-5-7-20(8-6-19)30-34(31,32)22-13-3-17(25)4-14-22/h3-15,30H,1-2H3,(H2,26,27,28,29)

InChI Key

RQAGNLJSYJUMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)NC4=CC=C(C=C4)OC

Origin of Product

United States

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